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molecular formula C11H8ClFN2O2 B8440813 1-(2-Fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carbonyl chloride

1-(2-Fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carbonyl chloride

Cat. No. B8440813
M. Wt: 254.64 g/mol
InChI Key: PRYRUPXADBKMKC-UHFFFAOYSA-N
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Patent
US08664257B2

Procedure details

A suspension of 1-(2-fluoro-phenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (39.1 g, 167 mmol) in 2-methyltetrahydrofuran (300 ml) was cooled to 0° C. and DMF (293 μl, 3.81 mmol) was added. Oxalyl chloride (23.1 g, 182 mmol) was added dropwise. After 16 h at room temperature ca. 100 ml of the solvent were removed by distillation. The resulting suspension of the title compound was used directly in the next step.
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
293 μL
Type
reactant
Reaction Step Two
Quantity
23.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([C:15]([OH:17])=O)=[N:9]1.CN(C=O)C.C(Cl)(=O)C([Cl:26])=O>CC1CCCO1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([C:15]([Cl:26])=[O:17])=[N:9]1

Inputs

Step One
Name
Quantity
39.1 g
Type
reactant
Smiles
FC1=C(C=CC=C1)N1N=C(C=C1OC)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
CC1OCCC1
Step Two
Name
Quantity
293 μL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
23.1 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 16 h at room temperature ca. 100 ml of the solvent were removed by distillation
Duration
16 h
ADDITION
Type
ADDITION
Details
The resulting suspension of the title compound

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)N1N=C(C=C1OC)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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